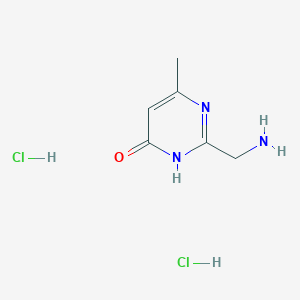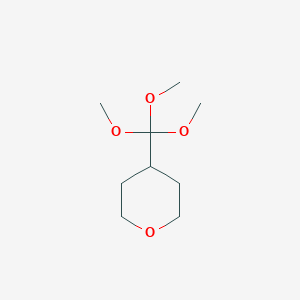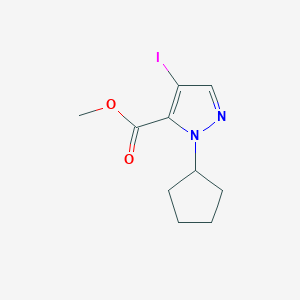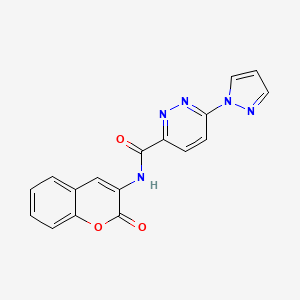
2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)benzimidazole dihydrochloride is an organic compound with a molecular formula of C8H11Cl2N3 . It is used in the synthesis of other compounds, as a buffer, and as a chelating agent .
Synthesis Analysis
In one study, a Schiff base chemosensor based on benzimidazole was synthesized . The synthesis pathway involved the reaction of two starting materials, glycine and formaldehyde, followed by a series of chemical transformations .
Molecular Structure Analysis
The molecular formula of 2-(Aminomethyl)benzimidazole dihydrochloride is C8H11Cl2N3 . The structure, properties, spectra, suppliers, and links for this compound can be found on ChemSpider .
Chemical Reactions Analysis
While specific chemical reactions involving 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride are not available, 2-(Aminomethyl)benzimidazole dihydrochloride has been used in the synthesis of other compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Aminomethyl)benzimidazole dihydrochloride include its molecular formula C8H11Cl2N3, its average mass 238.114 Da, and its monoisotopic mass 237.043564 Da .
Applications De Recherche Scientifique
Enzymatic Inhibition and Antibacterial Activity
One notable application is in the realm of enzyme inhibition, particularly targeting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Research has shown that derivatives of dihydropyrimidinones, related to 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one, exhibit significant inhibitory activity against DHFR. These compounds are synthesized to explore their antibacterial efficacy and selectivity towards bacterial over human DHFR, indicating their potential in combating antibiotic-resistant strains (Wyss et al., 2003).
Structural and Supramolecular Chemistry
Another area of application is in the study of molecular and crystal structures. Compounds structurally related to 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one have been analyzed to understand their electronic structures and hydrogen-bonded supramolecular assemblies. This research provides valuable insights into the polarization of electronic structures and the formation of intricate hydrogen-bonded networks, which are crucial for designing molecules with specific properties (Yépes et al., 2012).
Antitumor and Antifolate Agents
Dihydropyrimidinones have also been explored for their potential as antitumor agents and inhibitors of thymidylate synthase (TS) and DHFR. The design, synthesis, and biological evaluation of these compounds reveal their capability to inhibit both TS and DHFR effectively, demonstrating their promise in cancer therapy. The study highlights the significance of structural modifications on the biological activity and potency of these compounds against various tumor cells (Gangjee et al., 2009).
Synthesis and Biological Potential
Additionally, the synthetic pathways to create dihydropyrimidinones and their derivatives showcase the versatility of these compounds in medicinal chemistry. These pathways enable the generation of compounds with varied biological activities, including antimicrobial and antitumor properties. The comparison of physicochemical properties and biological potentials of these synthesized compounds provides a deeper understanding of their functionality and applications (Zadorozhny et al., 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-4-2-6(10)9-5(3-7)8-4;;/h2H,3,7H2,1H3,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPOYZKOKVLJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2681222.png)
![4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2681229.png)


![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2681233.png)

![(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine](/img/structure/B2681238.png)
![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2681239.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2681241.png)
![6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2681242.png)

![7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2681244.png)
